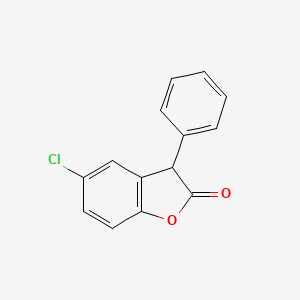![molecular formula C9H15N9 B4973527 N-[4,6-bis(ethylamino)-1,3,5-triazin-2-yl]-N-cyanoguanidine](/img/structure/B4973527.png)
N-[4,6-bis(ethylamino)-1,3,5-triazin-2-yl]-N-cyanoguanidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4,6-bis(ethylamino)-1,3,5-triazin-2-yl]-N-cyanoguanidine, also known as BEA-2 or Cyanoguanidine, is a chemical compound that has gained significant attention in scientific research over the years. It is a triazine-based compound that has been used in various biochemical and physiological studies due to its unique properties. In
Mecanismo De Acción
The mechanism of action of N-[4,6-bis(ethylamino)-1,3,5-triazin-2-yl]-N-cyanoguanidine is not fully understood. However, it has been proposed that the compound works by inhibiting the activity of enzymes involved in various biological processes, including DNA synthesis and cell division. The compound has also been shown to have an effect on the immune system, stimulating the production of cytokines and chemokines.
Biochemical and Physiological Effects
N-[4,6-bis(ethylamino)-1,3,5-triazin-2-yl]-N-cyanoguanidine has been shown to have various biochemical and physiological effects. The compound has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to have antiviral properties, inhibiting the replication of various viruses, including HIV and hepatitis C virus. In addition, N-[4,6-bis(ethylamino)-1,3,5-triazin-2-yl]-N-cyanoguanidine has been shown to have antimicrobial properties, inhibiting the growth of various bacteria and fungi.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[4,6-bis(ethylamino)-1,3,5-triazin-2-yl]-N-cyanoguanidine has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has also been shown to be effective in various biological systems, making it a useful tool for studying various biological processes. However, the compound has some limitations. It can be toxic at high concentrations, and its mechanism of action is not fully understood.
Direcciones Futuras
There are several future directions for N-[4,6-bis(ethylamino)-1,3,5-triazin-2-yl]-N-cyanoguanidine research. One area of interest is the development of new drugs based on the compound. The antiviral and anticancer properties of N-[4,6-bis(ethylamino)-1,3,5-triazin-2-yl]-N-cyanoguanidine make it a promising candidate for drug development. Another area of interest is the study of the compound's mechanism of action. Understanding how the compound works could lead to the development of more effective drugs. Finally, further studies are needed to determine the safety and efficacy of the compound in vivo, as well as its potential side effects.
Conclusion
In conclusion, N-[4,6-bis(ethylamino)-1,3,5-triazin-2-yl]-N-cyanoguanidine is a triazine-based compound that has gained significant attention in scientific research due to its unique properties. It has been shown to have antiviral, antimicrobial, and anticancer properties and has been used in the development of new drugs for the treatment of various diseases. While the compound has some limitations, it has several advantages for lab experiments. Further research is needed to fully understand the compound's mechanism of action and potential applications.
Métodos De Síntesis
N-[4,6-bis(ethylamino)-1,3,5-triazin-2-yl]-N-cyanoguanidine can be synthesized through a multistep procedure that involves the reaction of cyanoguanidine with ethylamine and triazine. The reaction results in a white crystalline solid that can be purified through recrystallization. The purity of the compound can be verified through various analytical techniques, including nuclear magnetic resonance spectroscopy and mass spectrometry.
Aplicaciones Científicas De Investigación
N-[4,6-bis(ethylamino)-1,3,5-triazin-2-yl]-N-cyanoguanidine has been used in various scientific research studies due to its unique properties. It has been shown to have antiviral, antimicrobial, and anticancer properties. The compound has been used in the development of new drugs for the treatment of various diseases, including cancer and viral infections.
Propiedades
IUPAC Name |
1-[4,6-bis(ethylamino)-1,3,5-triazin-2-yl]-1-cyanoguanidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N9/c1-3-13-7-15-8(14-4-2)17-9(16-7)18(5-10)6(11)12/h3-4H2,1-2H3,(H3,11,12)(H2,13,14,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCIGEJLYDVMZHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC(=NC(=N1)N(C#N)C(=N)N)NCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N9 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4,6-Bis(ethylamino)-1,3,5-triazin-2-yl]-1-cyanoguanidine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-chloro-5-(5-{[3-(4-chlorophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoic acid](/img/structure/B4973456.png)
![1-(4-methoxyphenyl)-3-[(3-methylphenyl)amino]-2-propen-1-one](/img/structure/B4973467.png)
![2-{4-[(3,5-dimethyl-1-benzofuran-2-yl)carbonyl]-1,4-diazepan-1-yl}-1,3-benzothiazole](/img/structure/B4973473.png)
![1-[4-(2-bromo-4-chlorophenoxy)butyl]-4-methylpiperidine oxalate](/img/structure/B4973476.png)
![2-[4-(benzyloxy)-3-bromo-5-methoxybenzylidene]-1-benzothiophen-3(2H)-one](/img/structure/B4973484.png)
![10-acetyl-11-[4-(benzyloxy)phenyl]-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4973490.png)

![2-[(3-fluorophenyl)imino]-3-methyl-4-oxo-1,3-thiazinane-6-carboxylic acid](/img/structure/B4973497.png)
![8-[3-(2,6-dichlorophenoxy)propoxy]quinoline](/img/structure/B4973498.png)

![(5-chloro-2-nitrophenyl)[2-(2,2,2-trifluoroethoxy)ethyl]amine](/img/structure/B4973511.png)
![N-(3-phenylpropyl)-2-(1,5,7-trimethyl-2,4-dioxo-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl)acetamide](/img/structure/B4973516.png)
![N-[4-(4-ethyl-1-piperazinyl)phenyl][1,2,5]thiadiazolo[3,4-h]quinolin-6-amine](/img/structure/B4973524.png)
![4-(7-methoxy-2-propionyl-3,3a,4,5-tetrahydro-2H-benzo[g]indazol-3-yl)-N,N-dimethylaniline](/img/structure/B4973535.png)